ethyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
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Description
Synthesis Analysis
The synthesis of chromene derivatives like ethyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves multi-step chemical reactions. For instance, ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates were synthesized using a one-pot method involving the reaction of 2H-3-chromenecarbaldehydes with glycine ethyl ester hydrochloride and mercaptoacetic acid under refluxing conditions (Reddy & Krupadanam, 2010).
Molecular Structure Analysis
The molecular structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate and related compounds is often elucidated using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. For example, a compound was characterized and its crystal structure confirmed by single-crystal X-ray diffraction, showing it crystallizes in the orthorhombic space group with specific unit cell parameters (Jyothi et al., 2017).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including trans-esterification, intra-molecular Michael addition, and Robinson annulation. A study reported the efficient route to synthesize functionalized 6H-benzo[c]chromen-6-ones through a reaction involving ethyl acetoacetate and 2'-hydroxychalcones (Masesane & Mazimba, 2014).
Physical Properties Analysis
The physical properties of ethyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate, such as melting point, solubility, and crystal structure, can be determined through various analytical methods. The structure of related compounds has been determined by X-ray crystallography, revealing specific crystal systems and space groups, indicating the diversity in the physical characteristics of these compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).
Scientific Research Applications
Synthesis and Structural Analysis
- Efficient Synthesis Approaches : A study demonstrated the synthesis of related chromene derivatives through a one-pot synthesis method, highlighting the efficiency of combining specific reagents under controlled conditions (Reddy & Krupadanam, 2010).
- Structure Determination : The structural details of a closely related compound were elucidated using single-crystal X-ray crystallography, providing insights into its molecular conformation and intermolecular interactions (Manolov, Morgenstern, & Hegetschweiler, 2012).
Biological Activities and Applications
- Antimicrobial Activities : Research into coumarin derivatives synthesized from ethyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has shown potential antimicrobial properties. These studies involve synthesizing novel compounds and testing their efficacy against various bacterial strains, indicating some compounds exhibit significant inhibition against pathogens (Mishra et al., 2014).
- Antioxidative Properties : A derivative isolated from the red seaweed Gracilaria opuntia, with a structure related to the target compound, exhibited antioxidative activity and pro-inflammatory cyclooxygenase and lipoxygenase inhibitory properties, suggesting potential for anti-inflammatory applications (Makkar & Chakraborty, 2018).
Chemical Characterization and Reactions
- Characterization and Reactivity : Studies on the synthesis, characterization, and reactivity of compounds related to ethyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate provide foundational knowledge on their chemical behavior, laying the groundwork for further applications in various fields (Jyothi et al., 2017).
properties
IUPAC Name |
ethyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-3-21-16(19)10-22-15-9-8-13-12-6-4-5-7-14(12)18(20)23-17(13)11(15)2/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFMRWMPMQIOSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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